molecular formula C11H21O4P B14454265 Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate CAS No. 73303-97-6

Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate

Cat. No.: B14454265
CAS No.: 73303-97-6
M. Wt: 248.26 g/mol
InChI Key: VFDOLBSGEXNSCE-UHFFFAOYSA-N
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Description

Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-methoxybuta-1,3-diene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate typically involves the reaction of 3-methoxybuta-1,3-diene with a suitable phosphonate reagent under controlled conditions. One common method involves the use of trimethylsilyl chloride and zinc chloride as catalysts to facilitate the reaction . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate oxides.

    Reduction: Reduction reactions can yield phosphonate hydrides.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of functionalized phosphonates.

Scientific Research Applications

Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate exerts its effects involves its interaction with molecular targets through its phosphonate and diene moieties. The electron-rich diene can participate in cycloaddition reactions, while the phosphonate group can form strong bonds with metal ions and other electrophiles. These interactions facilitate various chemical transformations and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate is unique due to its specific combination of a phosphonate group and a 3-methoxybuta-1,3-diene moiety

Properties

CAS No.

73303-97-6

Molecular Formula

C11H21O4P

Molecular Weight

248.26 g/mol

IUPAC Name

2-dipropoxyphosphoryl-3-methoxybuta-1,3-diene

InChI

InChI=1S/C11H21O4P/c1-6-8-14-16(12,15-9-7-2)11(4)10(3)13-5/h3-4,6-9H2,1-2,5H3

InChI Key

VFDOLBSGEXNSCE-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C(=C)C(=C)OC)OCCC

Origin of Product

United States

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